molecular formula C18H21NO2 B5213537 N-(2,6-dimethylphenyl)-3-propoxybenzamide

N-(2,6-dimethylphenyl)-3-propoxybenzamide

Número de catálogo B5213537
Peso molecular: 283.4 g/mol
Clave InChI: XJTMSPQTSJFNHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,6-dimethylphenyl)-3-propoxybenzamide, commonly known as DprE1 inhibitor, is a potent drug candidate for the treatment of tuberculosis. This compound belongs to a class of drugs known as benzamides and has shown promising results in preclinical studies.

Mecanismo De Acción

N-(2,6-dimethylphenyl)-3-propoxybenzamide inhibits the activity of DprE1, an enzyme that is essential for the synthesis of the cell wall of Mycobacterium tuberculosis. Specifically, it inhibits the transfer of decaprenylphosphoryl-arabinose to the cell wall precursor, resulting in the inhibition of cell wall synthesis. This ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and high selectivity for Mycobacterium tuberculosis. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-(2,6-dimethylphenyl)-3-propoxybenzamide in lab experiments is its high selectivity for Mycobacterium tuberculosis. This makes it an attractive drug candidate for the treatment of tuberculosis. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.

Direcciones Futuras

There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-propoxybenzamide. One area of focus is the optimization of the synthesis method to improve the yield and efficiency of the process. Another area of focus is the development of new analogs of this compound with improved potency and selectivity. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of tuberculosis. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Métodos De Síntesis

The synthesis of N-(2,6-dimethylphenyl)-3-propoxybenzamide involves a series of chemical reactions. The starting material for the synthesis is 2,6-dimethylphenylamine, which is reacted with propionyl chloride to form N-(2,6-dimethylphenyl)propionamide. This intermediate is then reacted with 4-bromobenzoic acid to form N-(2,6-dimethylphenyl)-3-propoxybenzoic acid. Finally, this compound is converted into this compound by reacting it with thionyl chloride and propylamine.

Aplicaciones Científicas De Investigación

N-(2,6-dimethylphenyl)-3-propoxybenzamide has been extensively studied for its potential as a drug candidate for the treatment of tuberculosis. It has been shown to be a potent inhibitor of DprE1, an essential enzyme for the survival of Mycobacterium tuberculosis. Inhibition of DprE1 leads to the disruption of the cell wall synthesis of the bacteria, ultimately leading to its death. This compound has also been shown to have a low toxicity profile and high selectivity for Mycobacterium tuberculosis, making it an attractive drug candidate.

Propiedades

IUPAC Name

N-(2,6-dimethylphenyl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-11-21-16-10-6-9-15(12-16)18(20)19-17-13(2)7-5-8-14(17)3/h5-10,12H,4,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMSPQTSJFNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.